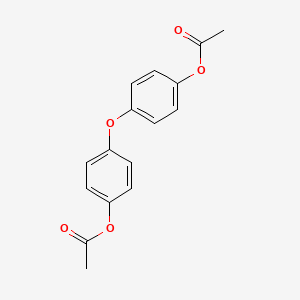
4,4'-Diacetoxydiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diacetoxydiphenyl ether is an organic compound with the molecular formula C16H14O4. It is a derivative of diphenyl ether, where two acetoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diacetoxydiphenyl ether typically involves the acetylation of 4,4’-dihydroxydiphenyl ether. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of 4,4’-Diacetoxydiphenyl ether follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diacetoxydiphenyl ether undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form 4,4’-dihydroxydiphenyl ether.
Oxidation: The compound can be oxidized to form quinones.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4,4’-Dihydroxydiphenyl ether.
Oxidation: Quinones and related compounds.
Substitution: Depending on the nucleophile used, products can include amides, thioethers, etc.
Scientific Research Applications
4,4’-Diacetoxydiphenyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Diacetoxydiphenyl ether involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and 4,4’-dihydroxydiphenyl ether, which can further interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxydiphenyl ether: The parent compound with hydroxyl groups instead of acetoxy groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of acetoxy groups.
4,4’-Dinitrodiphenyl ether: Contains nitro groups instead of acetoxy groups.
Uniqueness
4,4’-Diacetoxydiphenyl ether is unique due to its acetoxy groups, which confer specific chemical reactivity and biological activity. The presence of these groups allows for selective hydrolysis and substitution reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[4-(4-acetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-11(17)19-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)20-12(2)18/h3-10H,1-2H3 |
InChI Key |
CEYHCFWLAASWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


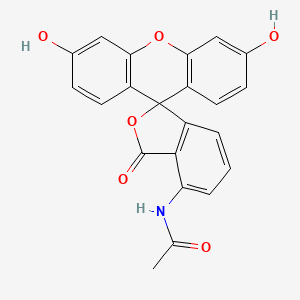

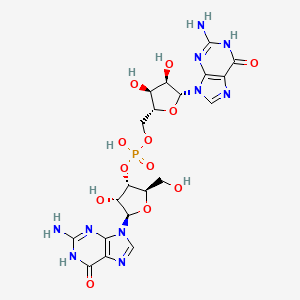
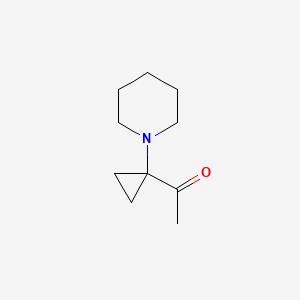
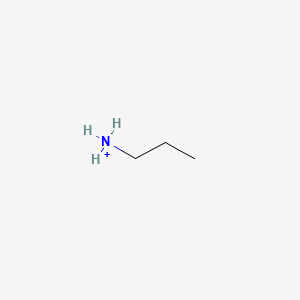
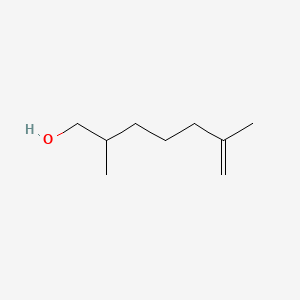
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
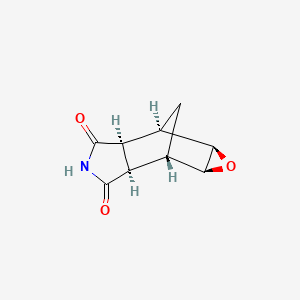
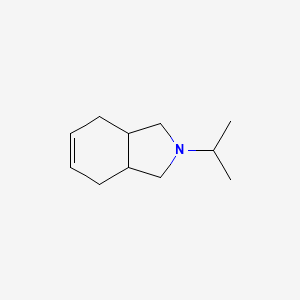
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
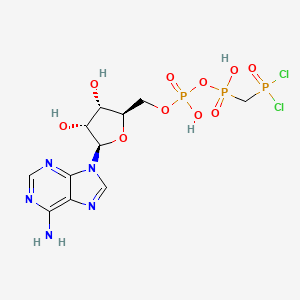
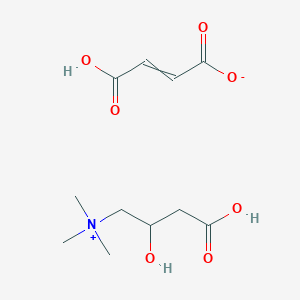

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
